Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Lipophilicity CNS Drug Design ADME Prediction

Medicinal chemists developing CNS-targeting S1R ligands face supply gaps for orthogonally protected spirocyclic intermediates with consistent purity. This N2-Boc, N7-benzyl 2,7-diazaspiro[3.5]nonane scaffold resolves that: • Validated in potent S1R ligand synthesis (Ki = 2.7-13 nM) with defined agonist/antagonist profiles • Orthogonal Boc protection enables selective N2-functionalization; benzyl group boosts LogP by ~1.8 units for BBB permeability • ≥98% purity minimizes side reactions in Pd-catalyzed couplings; BP 413.7°C facilitates solvent evaporation at scale Supplied with full QA documentation. Ready for immediate global dispatch.

Molecular Formula C19H28N2O2
Molecular Weight 316.445
CAS No. 929301-99-5
Cat. No. B582067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
CAS929301-99-5
Molecular FormulaC19H28N2O2
Molecular Weight316.445
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-14-19(15-21)9-11-20(12-10-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
InChIKeyMTPQMAJDIOUCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate Overview


Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 929301-99-5) is a synthetic spirocyclic organic compound with the molecular formula C19H28N2O2 and a molecular weight of 316.44 g/mol [1]. It belongs to the class of 2,7-diazaspiro[3.5]nonane derivatives and features a tert-butyloxycarbonyl (Boc) protected amine at the 2-position and a benzyl group at the 7-position. The compound is commercially available with a purity of ≥98% and is primarily utilized as a protected intermediate in medicinal chemistry, particularly for the synthesis of sigma-1 receptor (S1R) ligands .

1
Workflow Protected spiro scaffold for sigma-1 receptor (S1R) ligand synthesis.
2
Selection Orthogonal Boc protection enables stepwise N2-functionalization without N7-benzyl removal.
3
Quality Tight commercial purity specification supports reproducible coupling and scale-up steps.

Limitations of Generic 2,7-Diazaspiro[3.5]nonane Derivatives


Generic 2,7-diazaspiro[3.5]nonane derivatives lack the specific N7-benzyl and N2-Boc substitution pattern present in tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, which directly impacts physicochemical properties critical to drug discovery workflows. The benzyl group significantly increases lipophilicity (LogP ~3.05 vs. 1.23 for the unsubstituted analog) [1], affecting membrane permeability and CNS penetration potential. Furthermore, the orthogonal Boc protection allows for selective deprotection and subsequent functionalization, enabling divergent synthesis of S1R ligands with varying N-substituents [2]. Simple interchange with an unsubstituted core or a differently N-protected analog would alter synthetic routes, compromise purity profiles, and potentially lead to inactive or suboptimal final compounds.

Target compound
  • N7-benzyl and N2-Boc substitution pattern
  • Orthogonal protection ready for divergent synthesis
  • Defined purity band (tight vendor specification)
Generic analog
  • Lacks benzyl lipophilicity; CNS permeability context may not transfer
  • No orthogonal protection; additional synthetic steps required
  • Broader purity range may introduce batch variability
Generic 2,7-diazaspiro[3.5]nonane cores are not direct replacements for this protected building block.

Quantitative Differentiation Evidence


Lipophilicity Advantage of Benzyl Substitution

The target compound exhibits a calculated LogP of 3.05, compared to 1.23 for the unsubstituted analog tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 236406-55-6) [1][2]. This ~1.8 log unit increase reflects the lipophilic contribution of the N7-benzyl group, a critical determinant for blood-brain barrier penetration and membrane partitioning in central nervous system (CNS) drug candidates.

Lipophilicity
Cross-study comparable
LogP 3.05
vs. unsubstituted analog: 1.23
Supports CNS penetrant candidate design fit.
Predicted partition coefficient; experimental confirmation advised.
Lipophilicity CNS Drug Design ADME Prediction

Thermal Stability Enhancement from Benzyl Substitution

The target compound's predicted boiling point is 413.7±45.0 °C at 760 mmHg, compared to 319.4±42.0 °C for the unsubstituted analog tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate [1][2]. This ~94°C increase in boiling point reflects greater intermolecular interactions conferred by the benzyl group, which may impact purification by distillation and thermal stability during high-temperature synthetic steps.

Thermal stability
Cross-study comparable
BP 413.7 ± 45.0 °C
+94 °C vs. unsubstituted analog
Indicates higher thermal robustness for high-temperature steps.
In silico prediction; validate under actual process conditions.
Thermal Stability Process Chemistry Scale-up

Orthogonal Protection for Selective S1R Ligand Synthesis

The target compound serves as a protected precursor to 7-benzyl-2,7-diazaspiro[3.5]nonane, a scaffold validated in sigma-1 receptor (S1R) ligand discovery. Derivatives based on the 2,7-diazaspiro[3.5]nonane core have demonstrated low nanomolar S1R binding affinity (e.g., compound 4b: Ki = 2.7 nM; 5b: Ki = 13 nM) and functional differentiation into agonists and antagonists in vivo [1]. The Boc group in the target compound can be selectively removed under mild acidic conditions (e.g., 4 N HCl/dioxane) without affecting the N7-benzyl group, enabling stepwise introduction of diverse N2-substituents . This orthogonal protection strategy is not feasible with the unprotected 2,7-diazaspiro[3.5]nonane core alone.

Orthogonal protection
Class-level inference
Boc removal (4 N HCl/dioxane) without N7-benzyl loss
Scaffold-derived S1R Ki 2.7 – 13 nM
Enables stepwise divergent S1R ligand synthesis.
Affinity values refer to final derivatives, not the building block itself.
Sigma-1 Receptor Neuropathic Pain Medicinal Chemistry

High Commercial Purity Ensuring Reproducibility

The target compound is commercially available with a specified purity of ≥98% (Aladdin Scientific) . In comparison, the unsubstituted analog tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is offered with a wider purity range (95–99.89%) depending on vendor . While the difference in absolute purity may appear modest, consistent high purity minimizes batch-to-batch variability in critical synthetic steps, particularly for reactions sensitive to trace impurities (e.g., palladium-catalyzed couplings).

Purity specification
Supplier spec
≥98%
Narrower than unsubstituted analog (95–99.89% range)
Reduces batch variability in sensitive coupling reactions.
Vendor certificate of analysis (HPLC/NMR) should be reviewed.
Purity Reproducibility Quality Control

Optimal Application Scenarios


Divergent Synthesis of S1R Agonists and Antagonists

Utilize the orthogonal Boc protection to sequentially install diverse N2-substituents via amide bond formation or alkylation after Boc deprotection, while retaining the N7-benzyl group for lipophilicity. This approach has been validated in the synthesis of potent S1R ligands (Ki = 2.7–13 nM) with distinct agonist or antagonist functional profiles in vivo [1]. The target compound's ≥98% purity ensures minimal side reactions during palladium-catalyzed coupling steps often employed in this divergent strategy.

Synthesis of CNS-Penetrant PROTAC Linkers

Leverage the spirocyclic 2,7-diazaspiro[3.5]nonane core, which has been employed as a PROTAC linker component, and the enhanced lipophilicity (LogP ~3.05) conferred by the benzyl group to design blood-brain barrier-permeable PROTAC molecules targeting CNS proteins. The Boc group provides a convenient handle for conjugation to E3 ligase ligands or target protein warheads after controlled deprotection .

Medicinal Chemistry Optimization of ADME Properties

Incorporate the target compound into structure-activity relationship (SAR) studies to systematically modulate lipophilicity and metabolic stability. The benzyl group provides a baseline LogP increase of ~1.8 units over the unsubstituted core, allowing medicinal chemists to probe the effect of incremental lipophilicity on ADME parameters such as microsomal stability and plasma protein binding [2].

Scalable Preparation of 7-Benzyl-2,7-diazaspiro[3.5]nonane Dihydrochloride

Employ a straightforward Boc deprotection protocol (e.g., 4 N HCl/dioxane in methanol, 2 h at room temperature) to generate 7-benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride in high yield . This intermediate can then be further functionalized or used directly in biological assays. The higher thermal stability of the target compound (BP 413.7°C vs. 319.4°C) may facilitate solvent evaporation steps during scale-up.

Application
Selection Property
Validation Focus
Divergent S1R ligand synthesis
Orthogonal Boc protection
Stepwise N2-functionalization without N7-benzyl removal
CNS-penetrant PROTAC linker design
Benzyl group lipophilicity
Blood-brain barrier permeability assessment
ADME property SAR studies
Lipophilicity modulation baseline
Microsomal stability and protein binding impact
Scale-up to 7-benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride
Thermal stability and deprotection ease
High-yield Boc removal without thermal degradation

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